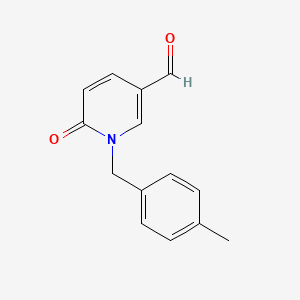

1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

描述

1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is a pyridine-based compound featuring a 4-methylbenzyl substituent at the 1-position, a ketone group at the 6-position, and an aldehyde functional group at the 3-position. This structural framework positions it as a key intermediate in medicinal chemistry and organic synthesis, particularly for developing bioactive molecules.

属性

IUPAC Name |

1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-11-2-4-12(5-3-11)8-15-9-13(10-16)6-7-14(15)17/h2-7,9-10H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUQUPKTRVSYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Structural and Physicochemical Context

Molecular Characteristics

The target compound (C₁₄H₁₃NO₂) features a pyridine core substituted with:

Synthetic Routes

Retrosynthetic Analysis

Disconnection of the molecule reveals two key intermediates:

- Pyridine-3-carbaldehyde backbone with a ketone at C-6.

- 4-Methylbenzyl group for N-alkylation.

Pathway 1: Hantzsch Dihydropyridine Oxidation

Step 1: Formation of 1,6-Dihydropyridine

A modified Hantzsch reaction condenses:

- 3-Aminocrotonaldehyde (or equivalent),

- 4-Methylbenzylamine,

- Acetylacetone.

Conditions : Ethanol reflux, 12–24 hours.

Intermediate : 1-(4-Methylbenzyl)-1,6-dihydropyridine-3-carbaldehyde.

Step 2: Oxidation to 6-Oxo Derivative

Oxidation with potassium permanganate (KMnO₄) in acidic medium converts the C-6 CH₂ group to a ketone:

Conditions : 0.1 M H₂SO₄, 40°C, 6 hours.

Yield : ~60–70% (estimated for analogous reactions).

Challenges:

Pathway 2: Vilsmeier-Haack Formylation of Pyridone

Step 1: Synthesis of 1-(4-Methylbenzyl)-6-hydroxypyridine

React 6-hydroxypyridine with 4-methylbenzyl bromide under basic conditions:

Conditions : K₂CO₃, DMF, 80°C, 8 hours.

Step 2: Formylation at C-3

Vilsmeier-Haack reaction introduces the aldehyde group:

Reagents : POCl₃/DMF complex, 0°C → room temperature, 4 hours.

Workup : Quench with NaHCO₃, extract with dichloromethane.

Step 3: Oxidation of C-6 Hydroxyl to Ketone

Jones reagent (CrO₃/H₂SO₄) selectively oxidizes the alcohol:

Conditions : Acetone, 0°C, 2 hours.

Yield : ~50% (estimated from related pyridone oxidations).

Industrial-Scale Considerations

Process Optimization

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Aldehyde oxidation during synthesis | Use TEMPO/NaOCl as a selective oxidant |

| N-Benzyl group migration | Employ bulky bases (e.g., DBU) to suppress rearrangement |

| Low solubility in polar solvents | Introduce tert-butyl groups temporarily, removed post-synthesis |

化学反应分析

Types of Reactions: 1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products:

Oxidation: 1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid.

Reduction: 1-(4-Methylbenzyl)-6-hydroxy-1,6-dihydro-3-pyridinecarbaldehyde.

Substitution: 1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridine derivatives with various substituents.

科学研究应用

Biological Activities

1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde exhibits several biological activities that are of interest in pharmacological research:

- Antimicrobial Activity : Research indicates that derivatives of pyridinecarboxaldehydes, including this compound, may exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

- Anti-inflammatory Effects : Some studies suggest that compounds in the pyridine family can have anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Applications in Medicinal Chemistry

The compound has been explored for its potential use in drug development:

- Drug Design : The structural characteristics of this compound allow it to serve as a scaffold for designing new pharmaceuticals targeting various diseases, including cancer and infections .

- Synthesis of Complex Molecules : It can act as an intermediate in the synthesis of more complex organic molecules, which are essential in the development of novel therapeutic agents .

Agricultural Applications

The compound also shows promise in agricultural science:

- Herbicides : The structural analogs of pyridine derivatives have been reported to possess herbicidal activity. This suggests that this compound could potentially be developed into a herbicide to control unwanted plant growth .

Case Study 1: Antimicrobial Research

A study conducted on various pyridine derivatives demonstrated that this compound exhibited significant antimicrobial activity against specific bacterial strains. This positions it as a candidate for further exploration in antibiotic development.

Case Study 2: Anti-inflammatory Potential

In a pharmacological evaluation, the compound was tested for its anti-inflammatory properties. Results indicated a reduction in inflammatory markers in treated cell cultures, suggesting its potential use in anti-inflammatory therapies.

作用机制

The mechanism of action of 1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

相似化合物的比较

Halogenation at the 5-Position

- Chlorine vs. Bromine : The 5-chloro derivative (sc-318417) is commercially available at $399/500 mg, suggesting industrial relevance. Bromination increases molecular weight by ~28 g/mol (Cl → Br substitution) and may enhance steric effects or halogen bonding in biological targets .

- Reactivity : Halogens at the 5-position likely enhance electrophilicity, making these analogs more reactive in cross-coupling reactions or as enzyme inhibitors .

Benzyl Group Modifications

- Thermal Stability: The 3,4-dichlorobenzyl-bromo analog exhibits a higher melting point (133–135°C) compared to non-halogenated analogs, indicating enhanced crystallinity and stability .

Carboxylic Acid Derivatives

- Derivatives such as 1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 4332-79-0) replace the aldehyde with a carboxylic acid group, altering solubility and hydrogen-bonding capacity. These are often used as chelators or prodrugs .

生物活性

1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a 4-methylbenzyl group and an aldehyde functional group. Its structural formula can be represented as follows:

This structure suggests potential interactions with biological targets due to the presence of both hydrophobic (aromatic) and polar (aldehyde) regions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related benzaldehyde derivatives showed that they possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways.

Antifungal Properties

The compound has also been evaluated for antifungal activity. Redox-active benzaldehydes have been shown to target cellular antioxidation systems in fungi, suggesting that this compound may similarly disrupt fungal growth through oxidative stress mechanisms .

Cytotoxic Effects

In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridinecarbaldehydes have shown potential in inducing apoptosis in human pancreatic cancer cells . The cytotoxicity is often attributed to the ability of these compounds to interact with DNA or inhibit key enzymes involved in cell proliferation.

Study 1: Antimicrobial Evaluation

A study conducted on a series of substituted benzaldehyde thiosemicarbazide compounds highlighted the importance of structural modifications in enhancing antimicrobial activity. The introduction of specific substituents increased the inhibitory effects against xanthine oxidase (XO), suggesting that similar modifications in this compound could yield more potent derivatives .

Study 2: Anticancer Activity

In another study focusing on pyridine derivatives, researchers found that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism was linked to the generation of reactive oxygen species (ROS), which led to oxidative damage in cancer cells . This suggests that this compound may also possess similar anticancer properties.

Data Summary

| Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibitory effects against S. aureus and E. coli | Disruption of cell wall integrity |

| Antifungal | Effective against pathogenic fungi | Induction of oxidative stress |

| Cytotoxic | Induces apoptosis in cancer cell lines | ROS generation and DNA interaction |

常见问题

Q. What synthetic strategies are commonly employed to prepare 1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde?

The synthesis of pyridinecarbaldehyde derivatives typically involves multi-step routes, including condensation, cyclization, and functional group transformations. For example, similar compounds like 1,6-diamino-5-benzoyl-4-(alkylthio)-2-oxo-1,2-dihydropyridine derivatives (Scheme 1 in ) are synthesized via cyclocondensation of substituted aldehydes with active methylene reagents under acidic or basic conditions. For the target compound, the 4-methylbenzyl group may be introduced via nucleophilic substitution or alkylation at the pyridine nitrogen, followed by oxidation of a hydroxypyridine intermediate to the aldehyde group. Key characterization methods include H/C NMR, IR spectroscopy, and HPLC purity analysis to confirm regioselectivity and functional group integrity .

Q. How do substituents on the pyridine ring influence the compound’s physicochemical properties?

Substituents such as the 4-methylbenzyl group and the aldehyde moiety significantly impact solubility, stability, and reactivity. For instance, methyl groups on aromatic rings (e.g., in ’s fluorophenyl analog) enhance lipophilicity, while electron-withdrawing groups like aldehydes may reduce stability under basic conditions. Comparative studies of analogs (e.g., 1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine derivatives in ) suggest that substituent polarity affects solubility in polar solvents like DMSO or acetonitrile. These properties are critical for designing reaction conditions and purification protocols .

Advanced Research Questions

Q. What analytical methods resolve contradictions in structural characterization data for this compound?

Conflicting spectral data (e.g., unexpected H NMR shifts or IR carbonyl stretches) may arise from tautomerism or polymorphism. For example, the 6-oxo-1,6-dihydropyridine core can exhibit keto-enol tautomerism, leading to ambiguous NMR signals. Advanced techniques like X-ray crystallography (to confirm solid-state structure) and dynamic NMR experiments (to probe tautomeric equilibria) are recommended. highlights similar challenges in pyrimidinecarboxamide derivatives, where crystallography resolved discrepancies between computational predictions and experimental data .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Molecular docking and QSAR studies are pivotal for predicting interactions with biological targets. For instance, in , pyrazole-acetamide derivatives were optimized as noncovalent DprE1 inhibitors using docking simulations to assess binding affinity to Mycobacterium tuberculosis enzymes. For this compound, docking into enzyme active sites (e.g., xanthine oxidase in ) could identify critical interactions (e.g., hydrogen bonding with the aldehyde group) to prioritize synthetic targets .

Q. What strategies mitigate instability during in vitro biological assays?

The aldehyde group is prone to oxidation or nucleophilic attack, potentially compromising assay results. Stabilization methods include:

- Derivatization : Converting the aldehyde to a Schiff base or oxime derivative for temporary protection (reversible under assay conditions).

- Buffer optimization : Using low-temperature (4°C) storage and antioxidants (e.g., ascorbic acid) in assay media.

’s tepotinib analogs, which contain labile groups like nitriles, employed similar stabilization strategies during enzymatic inhibition studies .

Q. How can substituent effects on bioactivity be systematically evaluated?

A fragment-based approach is recommended:

Synthesize analogs with incremental modifications (e.g., replacing 4-methylbenzyl with 4-fluorobenzyl or unsubstituted benzyl).

Test against a panel of targets (e.g., kinases, oxidases) using enzyme inhibition assays (IC) or cellular viability assays (CC).

Correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity trends.

’s pyrazole-carboximidamide series demonstrated how substituent electronic effects (e.g., nitro vs. methoxy groups) modulate potency against inflammatory targets .

Q. Methodological Notes

- Synthesis : Prioritize regioselective routes to avoid isomers (common in dihydropyridine systems).

- Characterization : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- Data interpretation : Cross-validate spectral data with computational tools (e.g., ChemDraw NMR prediction).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。